2-Fluoro-6-propoxypyridine-3-boronic acid
Overview
Description
2-Fluoro-6-propoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C8H11BFNO3 and its molecular weight is 198.99. The purity is usually 95%.
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Scientific Research Applications
Boronic Acid Chemistry
2-Fluoro-6-propoxypyridine-3-boronic acid belongs to the class of boronic acids, compounds known for their versatility in organic synthesis, analytical chemistry, materials science, and medicinal applications. The fluorine atom's electron-withdrawing nature significantly impacts the chemical properties of such boronic acids. For instance, fluorine substitution can enhance the Lewis acidity of boronic acids, influencing their reactivity and binding capabilities with various organic substrates (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Organic Synthesis
Biological and Medicinal Applications
The unique properties of fluorine-substituted boronic acids extend to biological and medicinal applications. The increased acidity and electron-deficient nature of these compounds, due to fluorine substitution, make them effective in interacting with biologically relevant molecules. For example, they can act as inhibitors or modulators of enzymatic activity, which is crucial in developing new pharmaceuticals. Additionally, their binding affinity to various biomolecules can be exploited in designing sensor systems for detecting biological analytes (Adamczyk-Woźniak & Sporzyński, 2022).
Material Science
In material science, fluorine-substituted boronic acids contribute to the development of novel materials with unique properties. Their ability to form stable complexes with diols and polyols can be used to create dynamic covalent materials, such as responsive hydrogels, which find applications in drug delivery systems and tissue engineering. The structural versatility of these compounds allows for the design of materials with tailored properties for specific applications (Brooks, Deng, & Sumerlin, 2018).
Sensing Applications
Fluorine-substituted boronic acids, such as this compound, are instrumental in developing chemosensors for detecting various analytes. Their strong affinity for diols and other small organic molecules enables the creation of sensitive and selective sensing systems. These systems can be applied in environmental monitoring, food safety, and medical diagnostics, showcasing the compound's versatility across different scientific domains (Wade & Gabbaï, 2009).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-6-propoxypyridine-3-boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s properties in the sm coupling reaction suggest that it is relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This enables the synthesis of complex organic compounds, contributing to the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
(2-fluoro-6-propoxypyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO3/c1-2-5-14-7-4-3-6(9(12)13)8(10)11-7/h3-4,12-13H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPIINIPTMBNHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCC)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232406 | |
Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-78-0 | |
Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-6-propoxy-3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401232406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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